2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile
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Overview
Description
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile is a complex organic compound that features a combination of pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile typically involves the condensation of 2,5-dimethylpyrrole with a thiophene derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole or thiophene derivatives.
Scientific Research Applications
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler analog that lacks the thiophene and carbonitrile groups.
4-Methyl-5-propylthiophene: A thiophene derivative without the pyrrole and carbonitrile groups.
2,3,4,5-Tetraiodopyrrole: A pyrrole derivative with iodine substituents.
Uniqueness
2-(2,5-Dimethylpyrrolyl)-4-methyl-5-propylthiophene-3-carbonitrile is unique due to its combination of pyrrole and thiophene rings, along with the presence of a carbonitrile group. This structural complexity provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2S |
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Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile |
InChI |
InChI=1S/C15H18N2S/c1-5-6-14-12(4)13(9-16)15(18-14)17-10(2)7-8-11(17)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
SSVDIFJTWSJQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(S1)N2C(=CC=C2C)C)C#N)C |
Origin of Product |
United States |
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